Cas no 209982-92-3 (Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate)
209982-92-3 structure
Product Name:Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate
Numéro CAS:209982-92-3
Le MF:C9H8F2O3
Mégawatts:202.154829978943
MDL:MFCD20270540
CID:2949983
PubChem ID:23552801
Update Time:2025-04-21
Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate Propriétés chimiques et physiques
Nom et identifiant
-
- Benzeneacetic acid, 3,5-difluoro-α-hydroxy-, methyl ester, (αS)-
- methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate
- Benzeneacetic acid, 3,5-difluoro-a-hydroxy-, methyl ester
- (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate
- methyl 3,5-difluoromandelate
- UZOWGTYLHKCRKG-UHFFFAOYSA-N
- methyl 3,5-difluorophenylhydroxyacetate
- Benzeneacetic acid,3,5-difluoro-a-hydroxy-,methyl ester
- Benzeneacetic acid, 3,5-difluoro-alpha-hydroxy-, methyl ester
- A-hydroxy-, methyl ester, (
- C12566
- methyl (2S)-2-(3,5-difluorophenyl)-2-hydroxyacetate
- Methyl 2-(3,5-difluoro-2-hydroxyphenyl)acetate
- (S)-methyl2-(3,5-difluorophenyl)-2-hydroxyacetate
- CS-14601
- AS)-
- Benzeneacetic acid, 3,5-difluoro-
- AKOS037650298
- SCHEMBL4413136
- CS-B0809
- 209982-92-3
- Benzeneacetic acid, 3,5-difluoro--hydroxy-, methyl ester, (S)-
- JIA98292
- Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate
-
- MDL: MFCD20270540
- Piscine à noyau: 1S/C9H8F2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3/t8-/m0/s1
- La clé Inchi: UZOWGTYLHKCRKG-QMMMGPOBSA-N
- Sourire: FC1C=C(C=C(C=1)[C@@H](C(=O)OC)O)F
Propriétés calculées
- Qualité précise: 202.04415044g/mol
- Masse isotopique unique: 202.04415044g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 3
- Complexité: 200
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 46.5
- Le xlogp3: 1.4
Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B24705-100mg |
(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate |
209982-92-3 | 98% | 100mg |
¥3202.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B24705-250mg |
(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate |
209982-92-3 | 98% | 250mg |
¥6212.0 | 2022-04-28 | |
| Apollo Scientific | PC421230-100mg |
Methyl 2-(3,5-difluoro-2-hydroxyphenyl)acetate |
209982-92-3 | 95% | 100mg |
£359.00 | 2023-08-31 | |
| Apollo Scientific | PC421230-250mg |
Methyl 2-(3,5-difluoro-2-hydroxyphenyl)acetate |
209982-92-3 | 95% | 250mg |
£681.00 | 2023-08-31 | |
| eNovation Chemicals LLC | D764029-100mg |
(S)-3,5-DifluoroMandelic acid |
209982-92-3 | 95+% | 100mg |
$260 | 2024-06-06 | |
| eNovation Chemicals LLC | D764029-250mg |
(S)-3,5-DifluoroMandelic acid |
209982-92-3 | 95+% | 250mg |
$475 | 2024-06-06 | |
| eNovation Chemicals LLC | D764029-1g |
(S)-3,5-DifluoroMandelic acid |
209982-92-3 | 95+% | 1g |
$795 | 2024-06-06 | |
| ChemScence | CS-B0809-100mg |
Benzeneacetic acid, 3,5-difluoro-α-hydroxy-, methyl ester, (αS)- |
209982-92-3 | 100mg |
$168.0 | 2022-04-27 | ||
| Aaron | AR00BFP8-100mg |
(S)-3,5-DifluoroMandelic acid |
209982-92-3 | 95% | 100mg |
$214.00 | 2025-02-10 | |
| Aaron | AR00BFP8-250mg |
(S)-3,5-DifluoroMandelic acid |
209982-92-3 | 95% | 250mg |
$415.00 | 2025-02-10 |
Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate Littérature connexe
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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